Galactosyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

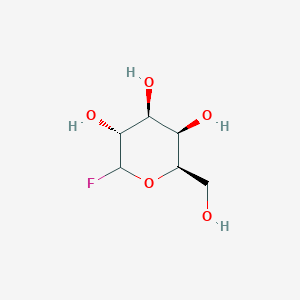

Galactosyl fluoride, also known as this compound, is a useful research compound. Its molecular formula is C6H11FO5 and its molecular weight is 182.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Research

Galactosyl fluoride is primarily utilized as a substrate in glycosylation reactions, which are fundamental in the synthesis of glycoproteins and glycolipids. These compounds play crucial roles in cellular recognition, signaling, and immunity.

Glycosylation Studies

- Mechanism-Based Inhibition : this compound acts as a mechanism-based inhibitor for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to other molecules. This property is particularly valuable in studying enzyme mechanisms and developing inhibitors for therapeutic purposes .

- Synthetic Applications : The compound is employed in synthetic applications to create galactosyl epitopes, which are essential for research in xenotransplantation and immunotherapy. The ability to manipulate these epitopes can enhance the understanding of immune responses and improve transplant compatibility .

Drug Development

This compound has implications in drug development, particularly through enzymatic glycosylation strategies.

Enhancing Pharmacokinetics

- Improving Drug Efficacy : Enzymatic glycosylation using this compound can enhance the pharmacokinetics of drugs by modifying their absorption, distribution, metabolism, and excretion profiles. This approach aims to create more effective pharmaceuticals with reduced side effects .

- Precision Medicine : Tailoring glycosylation patterns to match individual patient profiles could lead to personalized medicine approaches where this compound is used to produce glycoconjugates optimized for specific patient populations .

Immunotherapy

The role of this compound extends into immunotherapy, where it can influence immune responses.

Modulating Immune Responses

- Development of Glycoconjugates : By utilizing this compound in the synthesis of glycoconjugates, researchers can enhance the efficacy of immunotherapies such as cancer vaccines and monoclonal antibodies. The modification of these compounds can improve their interactions with immune cells, potentially leading to better treatment outcomes .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Propriétés

Formule moléculaire |

C6H11FO5 |

|---|---|

Poids moléculaire |

182.15 g/mol |

Nom IUPAC |

(3R,4S,5R,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |

Clé InChI |

ATMYEINZLWEOQU-SVZMEOIVSA-N |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)F)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)F)O)O)O)O |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

alpha-D-glucopyranosyl fluoride beta-D-glucopyranosyl fluoride glucosyl fluoride glucosyl fluoride, (beta-D)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.